Differentiated LogP Profile
The target compound, 5-Methoxy-4-aza-2-oxindole, exhibits a computed XLogP3-AA value of 0.0 [1]. This is a significant departure from the higher lipophilicity observed in many oxindole-based kinase inhibitors, which often have LogP values in the range of 1.7 to 4.41 as reported for other members of the class [2]. This lower LogP value is directly attributable to the 5-methoxy and 4-aza substitutions, which increase polarity and hydrogen-bonding potential compared to unsubstituted or differently substituted oxindole analogs. This property is a key differentiator in early-stage drug discovery, as it influences aqueous solubility and membrane permeability, critical parameters for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.0 (Computed) |
| Comparator Or Baseline | In-class oxindole analogs: LogP range 1.7 - 4.41 |
| Quantified Difference | Approximately 1.7 to 4.4 LogP units lower |
| Conditions | Computational prediction (XLogP3 algorithm) for target compound; in silico (QSPR) or determined values for comparators |
Why This Matters
A lower LogP can be advantageous for improving solubility and reducing non-specific binding, a critical factor for selecting a lead-like scaffold over more lipophilic, promiscuous oxindole starting points.
- [1] PubChem. (2026). Compound Summary for CID 10773321, 5-Methoxy-4-aza-2-oxindole. National Center for Biotechnology Information. View Source
- [2] National Center for Biotechnology Information (NCBI). (2024). PubChem Computed Properties for selected oxindole derivatives. View Source
